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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Highly
Activated Aromatic Core
2-Methoxy-3,5-dinitrobenzonitrile is a specialized organic compound characterized by a

benzene ring substituted with a methoxy group, two nitro groups, and a nitrile moiety. This

unique arrangement of functional groups, particularly the powerful electron-withdrawing nitro

groups at the meta positions relative to each other, renders the aromatic ring highly electron-

deficient. This electronic profile makes 2-Methoxy-3,5-dinitrobenzonitrile an exceptionally

versatile intermediate for advanced organic synthesis, particularly in the construction of

complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

The strategic placement of the methoxy, dinitro, and nitrile functionalities provides multiple

reaction sites that can be addressed with high selectivity. The primary modes of reactivity

include:
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is highly susceptible to

attack by nucleophiles, with the methoxy group being a potential leaving group.

Selective Reduction of Nitro Groups: The two nitro groups can be reduced to amines,

creating a key diamino precursor for cyclization reactions.

Transformation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an

amide, or reduced to a primary amine, offering further avenues for molecular diversification.

These application notes will provide a detailed exploration of the synthetic utility of 2-Methoxy-
3,5-dinitrobenzonitrile, complete with mechanistic insights and detailed experimental

protocols for its key transformations.

I. Nucleophilic Aromatic Substitution (SNAr): Facile
Displacement of the Methoxy Group
The presence of two nitro groups ortho and para to the methoxy group strongly activates the

C2 position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward

introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, under

relatively mild conditions. The SNAr mechanism proceeds through a well-defined addition-

elimination pathway, involving a resonance-stabilized Meisenheimer complex intermediate.[1]

[2][3]

A key application of this reactivity is the synthesis of 2-amino-3,5-dinitrobenzonitrile, a

precursor for various heterocyclic compounds.[4]

Experimental Protocol: Synthesis of 2-Amino-3,5-
dinitrobenzonitrile via Ammonolysis
Reaction: 2-Methoxy-3,5-dinitrobenzonitrile + NH₃ → 2-Amino-3,5-dinitrobenzonitrile +

CH₃OH
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Reagent/Material Grade Supplier

2-Methoxy-3,5-
dinitrobenzonitrile

≥98% Varies

Liquid Ammonia Anhydrous Varies

Chlorobenzene Anhydrous Varies

High-Pressure Autoclave --- ---

Magnetic Stirrer with Hotplate --- ---

Filtration Apparatus --- ---

| Rotary Evaporator | --- | --- |

Procedure:[4]

To a 1 L high-pressure autoclave, add 120 g of 2-Methoxy-3,5-dinitrobenzonitrile and 350

g of chlorobenzene.

Seal the autoclave and carefully add 135 g of liquid ammonia.

Heat the reaction mixture to 110-120 °C with stirring. The internal pressure will rise to

approximately 1.5-1.8 MPa.

Maintain these conditions for 5 hours, monitoring the reaction progress by TLC or HPLC if

possible.

After completion, cool the autoclave to room temperature and carefully vent any excess

ammonia.

Filter the resulting slurry to collect the crude 2-amino-3,5-dinitrobenzonitrile.

The filtrate can be subjected to fractional distillation to recover chlorobenzene and the

methanol by-product.

The crude product can be purified by recrystallization to achieve a purity of ≥98.5%.
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Expected Outcome: The reaction typically affords 2-amino-3,5-dinitrobenzonitrile as a yellow

crystalline solid with a yield of approximately 84.5%.[4]

2-Methoxy-3,5-dinitrobenzonitrile

Meisenheimer
Complex

Nucleophilic Attack

Ammonia (NH₃)

2-Amino-3,5-dinitrobenzonitrile
Elimination of

Methoxide

Methanol (CH₃OH)

Click to download full resolution via product page

Caption: SNAr workflow for the synthesis of 2-amino-3,5-dinitrobenzonitrile.

II. Selective Reduction of Nitro Groups: Gateway to
Diamino Intermediates
The reduction of the dinitro functionalities to diamino groups is a pivotal transformation,

opening the door to a vast array of heterocyclic compounds through subsequent cyclization

reactions. Benzimidazoles, for instance, which are prevalent scaffolds in pharmaceuticals, can

be synthesized from the resulting 1,2-diamino compounds.[5][6][7][8][9]

Various reagents can be employed for the reduction of aromatic nitro groups, with

chemoselectivity being a key consideration to preserve the nitrile and methoxy functionalities.

[10][11] Common methods include catalytic hydrogenation (e.g., using Pd/C) or chemical

reduction with agents like tin(II) chloride (SnCl₂) in an acidic medium or sodium hydrosulfide.

[12][13]

Experimental Protocol: Selective Reduction to 2-
Methoxy-3,5-diaminobenzonitrile
Reaction: 2-Methoxy-3,5-dinitrobenzonitrile + Reducing Agent → 2-Methoxy-3,5-

diaminobenzonitrile
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Reagent/Material Grade Supplier

2-Methoxy-3,5-
dinitrobenzonitrile

≥98% Varies

Tin(II) chloride dihydrate

(SnCl₂·2H₂O)
ACS Reagent Varies

Concentrated Hydrochloric

Acid (HCl)
37% Varies

Ethanol Reagent Grade Varies

Round-bottom flask --- ---

Reflux condenser --- ---

| Magnetic Stirrer with Hotplate | --- | --- |

Procedure: (This is a representative protocol based on similar reductions[13])

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10.0

g of 2-Methoxy-3,5-dinitrobenzonitrile in 100 mL of ethanol.

To this suspension, add 40.0 g of tin(II) chloride dihydrate.

With vigorous stirring, slowly add 50 mL of concentrated hydrochloric acid. An exothermic

reaction may occur; control the addition rate to maintain a manageable temperature.

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or

until TLC analysis indicates complete consumption of the starting material.

Cool the reaction mixture to room temperature and then place it in an ice bath.

Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or

sodium hydroxide until the pH is approximately 8-9. Be cautious as this will be an exothermic

process.

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to yield the crude 2-Methoxy-3,5-

diaminobenzonitrile.

The product can be further purified by column chromatography or recrystallization.

2-Methoxy-3,5-dinitrobenzonitrile

Selective Reduction
(e.g., SnCl₂/HCl)

2-Methoxy-3,5-diaminobenzonitrile

Cyclization with
Carboxylic Acid/Aldehyde

Substituted Benzimidazoles
& other Heterocycles

Click to download full resolution via product page

Caption: Synthetic pathway from dinitro compound to heterocyclic systems.

III. Transformations of the Nitrile Group: Expanding
Synthetic Diversity
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The nitrile group on the 2-Methoxy-3,5-dinitrobenzonitrile scaffold serves as a versatile

handle for further functionalization. It can be hydrolyzed under acidic or basic conditions to

form a carboxylic acid or an amide, respectively.[14][15] Milder basic conditions can often

selectively yield the amide, while more vigorous conditions or acidic hydrolysis will typically

lead to the carboxylic acid.[14][16]

Experimental Protocol: Mild Basic Hydrolysis to 2-
Methoxy-3,5-dinitrobenzamide
Reaction: 2-Methoxy-3,5-dinitrobenzonitrile + H₂O₂/Base → 2-Methoxy-3,5-dinitrobenzamide

Materials & Equipment:

Reagent/Material Grade Supplier

2-Methoxy-3,5-
dinitrobenzonitrile

≥98% Varies

Sodium Peroxide (Na₂O₂) or

H₂O₂/NaOH
Reagent Grade Varies

Water Deionized ---

Round-bottom flask --- ---

| Magnetic Stirrer with Hotplate | --- | --- |

Procedure: (This protocol is based on a mild hydrolysis method for sensitive nitriles[17])

In a round-bottom flask, mix the nitrile with water at 50°C.

Very slowly add sodium peroxide in small portions (a few grains every 5 minutes) until the

reaction is complete, as monitored by TLC. The mixture will fizz upon addition.

Maintain the temperature at 50°C throughout the addition. Overheating can reduce yields,

while a lower temperature will slow the reaction considerably.
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Once the reaction is complete, cool the mixture and extract with a suitable organic solvent

(e.g., diethyl ether) to remove any unreacted nitrile.

Carefully acidify the aqueous layer to a neutral pH to precipitate the amide product.

Filter, wash with cold water, and dry the resulting 2-Methoxy-3,5-dinitrobenzamide.

Note: This reaction requires careful temperature control and slow addition of the peroxide to

avoid hazardous conditions.[17]

Conclusion
2-Methoxy-3,5-dinitrobenzonitrile is a potent and versatile synthetic intermediate, offering

multiple avenues for the creation of complex and functionally diverse molecules. Its highly

activated aromatic system allows for facile nucleophilic substitution, while the nitro and nitrile

groups provide orthogonal handles for a wide range of chemical transformations. The protocols

outlined in these notes serve as a foundation for researchers and scientists to harness the

synthetic potential of this valuable building block in drug discovery and materials science.

References
Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of

polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews,

32(3), 474–500. [Link]

Mijin, D. Ž., Stanković, M. D., & Antonović, D. G. (2006). Synthesis of Novel Benzimidazolyl-

substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. Molecules,

11(10), 844–851. [Link]

Husain, A., & Ahmad, A. (2022). One pot synthesis of substituted benzimidazole derivatives

and their charcterization. Journal of Applied Pharmaceutical Science and Research, 5(2), 1-

5. [Link]

Warren, L. A., & Davies, P. J. (2014). Characterisation of 2,4-Dinitroanisole: An Ingredient for

Use in Low Sensitivity Melt Cast Formulations. Propellants, Explosives, Pyrotechnics, 39(4),

553-561. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://cssp.chemspider.com/20
https://www.benchchem.com/product/b090875/docs?utm_src=pdf-body#application-notes-2-methoxy-3-5-dinitrobenzonitrile-as-a-versatile-synthetic-intermediate
https://academic.oup.com/femsre/article/32/3/474/535105
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149202/
https://www.researchgate.net/publication/362945763_One_pot_synthesis_of_substituted_benzimidazole_derivatives_and_their_charcterization
https://api.semanticscholar.org/CorpusID:96914522
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090875?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bonanno, C., & Protti, S. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted

Benzimidazoles Using Microwave Irradiation. Molecules, 27(19), 6529. [Link]

Theodorou, V., & Levis, G. (2007). A mild alkaline hydrolysis of N- and N,N-substituted

amides and nitriles. Arkivoc, 2007(14), 114-123. [Link]

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

ResearchGate. (n.d.). Benzimidazoles from nitriles. [Link]

Neilson, T., Watson, K. M., & Wilson, R. D. (1962). Selective reduction of nitroaromatic

compounds. Journal of the Chemical Society (Resumed), 2849. [Link]

Wang, H., & Wang, Y. (2024). Catalytic Reduction of Aromatic Nitro Compounds to

Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 633. [Link]

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A. S., & Hassan, G. S. (2013).

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine:

Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). [Link]

Griffith, E. J. (1975). Process for hydrolysis of nitriles. U.S.

Sharma, V., & Kumar, P. (2023). Recent achievements in the synthesis of benzimidazole

derivatives. RSC Advances, 13(48), 33664-33685. [Link]

Beck, J. R. (1973). Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups

of Dinitrotetrachlorobenzenes. Tetrahedron, 29(18), 2837-2839. [Link]

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A. S., & Hassan, G. S. (2013).

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine:

Leaving Group and Solvent Effects. Semantic Scholar. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573489/
https://www.arkat-usa.org/get-file/20608/
https://www.organic-chemistry.org/namedreactions/reduction-of-nitro-compounds.shtm
https://www.researchgate.net/figure/The-methods-that-have-been-used-in-the-synthesis-of-benzimidazoles-are-listed-in-Table-3_tbl3_359670081
https://pubs.rsc.org/en/content/articlelanding/1962/jr/jr9620002849
https://www.mdpi.com/2073-4344/14/9/633
https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds
https://www.researchgate.net/publication/259160565_Nucleophilic_Substitution_Reactions_of_24-Dinitrobenzene_Derivatives_with_Hydrazine_Leaving_Group_and_Solvent_Effects
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05881a
https://www.sciencedirect.com/science/article/abs/pii/S004040200183228X
https://www.organicchemistrytutor.com/topic/hydrolysis-of-nitriles/
https://www.organic-synthesis.org/procedures/hydrolysis-of-nitriles/
https://www.semanticscholar.org/paper/Nucleophilic-Substitution-Reactions-of-Derivatives-Hamed-El-Bardan/00a7b415a78248d6138d81096735c05d766e4a2e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090875?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems-

Expanding the range of potential substitution products. [Link]

Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution

reaction. [Link]

ResearchGate. (n.d.). The Reaction of Dinitrofluoroacetonitrile with Substituted Nitrile N-

Oxides. [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Methoxy-3-

nitropyridine in Modern Organic Synthesis. [Link]

OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa

cetohydrazidederivatives as effective antimicrobial agents. [Link]

Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes

derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. [Link]

Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A. S., & Hassan, G. S. (2013).

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine:

Leaving Group and Solvent Effects. Academia.edu. [Link]

Bellamy, A. J., & Golding, P. (2008). A Study of the Synthesis and Amination of

2,6‑Dialkoxy‑3,5‑dinitropyrazines. Central European Journal of Energetic Materials, 5(2), 3-

19. [Link]

LookChem. (n.d.). 2-methoxy-5-nitrobenzonitrile. [Link]

Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/8%3A_Aromatic_Compounds/8.12%3A_Nucleophilic_Substitutions_on_Aromatic_Systems-_Expanding_the_range_of_potential_substitution_products
https://chemistry.stackexchange.com/questions/49774/comparing-the-reactivity-towards-aromatic-electrophilic-substitution-reaction
https://www.researchgate.net/publication/257375252_The_Reaction_of_Dinitrofluoroacetonitrile_with_Substituted_Nitrile_N-Oxides
https://www.inno-pharmchem.com/news/the-indispensable-role-of-2-methoxy-3-nitropyridine-in-modern-organic-synthesis-28827733.html
https://www.oatext.com/synthesis-of-e-n-2-hydroxy-3-5-dinitrobenzylidene-2-cyanoa-cetohydrazidederivatives-as-effective-antimicrobial-agents.php
https://scialert.net/abstract/?doi=ajmskr.2013.1.8
https://www.academia.edu/4060248/Nucleophilic_Substitution_Reactions_of_2_4_Dinitrobenzene_Derivatives_with_Hydrazine_Leaving_Group_and_Solvent_Effects
https://www.researchgate.net/publication/268393539_A_Study_of_the_Synthesis_and_Amination_of_26-Dialkoxy-35-dinitropyrazines
https://www.lookchem.com/2-methoxy-5-nitrobenzonitrile-cas-10496-75-0/
https://en.wikipedia.org/wiki/3,5-Dinitrobenzoic_acid
https://www.benchchem.com/product/b090875?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090875?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

4. 2-amino-3,5-dinitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]

5. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted
Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave
Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC
Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

12. Selective reduction of nitroaromatic compounds - Journal of the Chemical Society C:
Organic (RSC Publishing) [pubs.rsc.org]

13. pdf.benchchem.com [pdf.benchchem.com]

14. organicchemistrytutor.com [organicchemistrytutor.com]

15. organic-synthesis.com [organic-synthesis.com]

16. arkat-usa.org [arkat-usa.org]

17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

To cite this document: BenchChem. [Application Notes: 2-Methoxy-3,5-dinitrobenzonitrile as
a Versatile Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090875/docs#application-notes-2-methoxy-3-5-
dinitrobenzonitrile-as-a-versatile-synthetic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/publication/314411285_Nucleophilic_Substitution_Reactions_of_24-Dinitrobenzene_Derivatives_with_Hydrazine_Leaving_Group_and_Solvent_Effects
https://pdfs.semanticscholar.org/e1cb/6ee9f568beca662839d20e4d8d7a12d7d3b3.pdf
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://www.chemicalbook.com/synthesis/2-amino-3-5-dinitrobenzonitrile.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149095/
https://www.researchgate.net/publication/282282287_One_pot_synthesis_of_substituted_benzimidazole_derivatives_and_their_charcterization
https://pmc.ncbi.nlm.nih.gov/articles/PMC8911685/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8911685/
https://www.researchgate.net/figure/Benzimidazoles-from-nitriles_tbl3_306131100
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra05960j
https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra05960j
https://www.organic-chemistry.org/synthesis/N1H/reductionsnitrocompounds.shtm
https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds
https://pubs.rsc.org/en/content/articlelanding/1970/j3/j39700000435
https://pubs.rsc.org/en/content/articlelanding/1970/j3/j39700000435
https://pdf.benchchem.com/597/Application_Notes_and_Protocols_for_2_Amino_4_methoxy_5_nitrobenzonitrile_in_Synthetic_and_Medicinal_Chemistry.pdf
https://www.organicchemistrytutor.com/topic/hydrolysis-of-nitriles/
https://organic-synthesis.com/https-organic-synthesis-com-hydrolysis-of-nitriles/
https://www.arkat-usa.org/get-file/54684/
https://cssp.chemspider.com/20
https://www.benchchem.com/product/b090875/docs#application-notes-2-methoxy-3-5-dinitrobenzonitrile-as-a-versatile-synthetic-intermediate
https://www.benchchem.com/product/b090875/docs#application-notes-2-methoxy-3-5-dinitrobenzonitrile-as-a-versatile-synthetic-intermediate
https://www.benchchem.com/product/b090875/docs#application-notes-2-methoxy-3-5-dinitrobenzonitrile-as-a-versatile-synthetic-intermediate
https://www.benchchem.com/product/b090875/docs#application-notes-2-methoxy-3-5-dinitrobenzonitrile-as-a-versatile-synthetic-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090875?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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